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molecular formula C17H12O2S B8493772 4,5-Diphenylthiophene-2-carboxylic acid CAS No. 40133-11-7

4,5-Diphenylthiophene-2-carboxylic acid

Cat. No. B8493772
M. Wt: 280.3 g/mol
InChI Key: PIZARWKKSUCXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112638B2

Procedure details

The 4,5-diphenyl-2-thiophenecarboxylic acid (28 g, 0.1 mol) prepared as described above was heated to 220–230° C. until the evolution of carbon dioxide ceased. The residue was diluted in water and extracted with 100 mL of benzene. The organic phase was dried over MgSO4 and evaporated off to give the crystallized product. Yield 22.45 g (95%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9](C(O)=O)[S:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)=O>O>[C:12]1([C:11]2[S:10][CH:9]=[CH:8][C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(SC1C1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated off
CUSTOM
Type
CUSTOM
Details
to give the crystallized product

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1SC=CC1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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